molecular formula C16H14N2 B8464616 N-Methyl-4-(quinolin-6-yl)aniline

N-Methyl-4-(quinolin-6-yl)aniline

Cat. No.: B8464616
M. Wt: 234.29 g/mol
InChI Key: MATGYQPQPUWVLL-UHFFFAOYSA-N
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Description

N-Methyl-4-(quinolin-6-yl)aniline is a nitrogen-containing heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. This aniline-quinoline hybrid structure is primarily employed as a key synthetic intermediate or building block for the development of novel pharmacologically active molecules. Quinoline-6-yl derivatives are of significant interest in pharmaceutical research for constructing potential therapeutic agents, and have been investigated as core structures in palladium-catalyzed carbonylation reactions to produce carboxamide and glyoxylamide derivatives, which are privileged motifs in modern drug design . Related structural analogs, such as N-methyl-4-phenyl-N-(4-quinolin-2-ylphenyl)aniline, demonstrate the utility of such compounds in advanced applications . Researchers utilize this chemical family in the synthesis of complex molecules targeting various disease pathways. The compound is provided as a high-purity material for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

N-methyl-4-quinolin-6-ylaniline

InChI

InChI=1S/C16H14N2/c1-17-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-18-16/h2-11,17H,1H3

InChI Key

MATGYQPQPUWVLL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-Methyl-4-(quinolin-6-yl)aniline with structurally related quinoline-aniline derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituted Quinoline-Aniline Derivatives
Compound Name Key Structural Features Synthesis Yield/Conditions Notable Data
(E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) Bromo substituent on quinoline; acrylamide linker 53% yield (Route A, DMSO-d6) ¹H NMR: δ 8.95 (s, 1H, quinoline); ESI-MS: 375 [M+H]+
N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline Chloro and methyl groups on quinoline; methylene linker Not specified Antimicrobial activity reported
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline Fluorine substituent; indole-aniline hybrid Commercial availability IR: 1601 cm⁻¹ (C=N/C=C)

Key Differences :

  • Linker Flexibility: Acrylamide (6o) and methylene linkers () alter conformational flexibility compared to the direct methyl linkage in this compound.
Vinyl-Linked Quinoline-Aniline Derivatives
Compound Name Structure Synthesis Yield/Conditions IR/NMR Data
(E)-N,N-Dihexyl-4-(2-(quinolin-6-yl)vinyl)aniline (AX-I) Vinyl bridge; dihexyl groups on aniline 86% yield (120°C, 4.5 h) IR: 1600 cm⁻¹ (C=N/C=C); ¹H NMR: δ 7.8 (vinyl proton)
(E)-N,N-Dibutyl-3-ethyl-4-(2-(quinolin-6-yl)vinyl)aniline (DX-I) Ethyl and dibutyl substituents 72% yield (120°C, 14 h) IR: 1600 cm⁻¹ (C=N/C=C)

Key Differences :

  • Conjugation : The vinyl bridge in AX-I and DX-I extends π-conjugation, likely enhancing fluorescence or charge-transfer properties compared to the methyl-linked compound.
  • Solubility : Dihexyl/dibutyl groups improve lipophilicity, whereas N-methyl substitution may reduce steric hindrance.
High-Similarity Analogs (Tanimoto Scores)

From :

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Similarity: 0.93): Methoxy groups increase electron density and solubility.
  • 6-Nitroquinolin-4-ol (CAS 23432-42-0, Similarity: 0.91): Nitro group introduces strong electron-withdrawing effects, altering reactivity.

Functional Group Impact :

  • Methoxy Groups : Enhance solubility and hydrogen-bonding capacity.
  • Nitro Groups: Reduce basicity of the quinoline nitrogen, affecting protonation in biological environments.

Q & A

Q. What are the established synthetic pathways for N-Methyl-4-(quinolin-6-yl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves a condensation reaction between a quinoline aldehyde derivative and N-methylaniline. For example, analogous compounds (e.g., Schiff bases with quinoline moieties) are synthesized under reflux conditions using methanol or ethanol as solvents, with yields optimized by controlling temperature (120–140°C) and reaction time (4–6 hours) . Acid catalysts (e.g., glacial acetic acid) may enhance imine formation. Purification often employs column chromatography (hexane/EtOAc gradients) or recrystallization .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?

Key techniques include:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : To confirm the methyl group on the aniline nitrogen (δ ~2.7 ppm) and quinoline proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • IR spectroscopy : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~2950 cm1^{-1} (C-H stretches in methyl groups) validate functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) confirm molecular weight .

Q. What are the primary biological or chemical properties of this compound predicted from structural analogs?

Quinoline-aniline hybrids often exhibit antimicrobial , anticancer , or fluorescence properties due to π-π stacking (quinoline ring) and hydrogen bonding (aniline NH). For instance, analogs like N-(quinolin-2-yl)methyleneaniline show anticancer activity via kinase inhibition . The methyl group on nitrogen enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR) for this compound derivatives?

Discrepancies may arise from rotamers (due to restricted rotation around the C=N bond) or solvent effects . Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • DFT calculations to predict coupling constants and compare with experimental data.
  • X-ray crystallography (e.g., as in ) to resolve stereochemical ambiguities .

Q. What experimental design principles apply to optimizing this compound synthesis for high-throughput applications?

Use Design of Experiments (DoE) methodologies like the Box-Behnken design ( ) to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor design can reduce trial numbers while identifying interactions between parameters. Automated platforms (e.g., continuous flow reactors) enhance reproducibility for scale-up .

Q. How do electronic and steric effects of substituents on the quinoline ring influence the reactivity of this compound in further functionalization?

Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the quinoline 6-position activate the ring for electrophilic substitution, while bulky groups hinder accessibility. Comparative studies of analogs (e.g., methoxy vs. chloro substituents) show that electron-donating groups increase electron density at the aniline nitrogen, enhancing nucleophilic reactivity .

Methodological Recommendations

  • For crystallographic studies , use SHELX programs (e.g., SHELXL for refinement) to resolve complex structures, leveraging their robustness for small-molecule analysis .
  • In biological assays , prioritize analogs with methoxy or halogen substituents, which often enhance target binding affinity .

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